Dehydrozingerone
Overview
Description
Dehydrozingerone (DZG) is a hydroxycinnamic acid and a natural product found in Fibraurea tinctoria and Curcuma longa . It is a phenolic compound isolated from ginger rhizomes and is the structural half analogue of curcumin .
Synthesis Analysis
This compound and several of its derivatives such as glucopyranosides and its tetra acetate derivative and 4-O-acetyl and methyl derivatives of this compound were synthesized . The synthetic drug this compound was characterized using thin layer chromatography (TLC), high performance liquid chromatography (HPLC), infrared spectroscopy (IR) and physicochemical tests .Molecular Structure Analysis
The molecular formula of this compound is C11H12O3 . The IUPAC name is (E)-4-(4-hydroxy-3-methoxyphenyl)but-3-en-2-one . The molecular weight is 192.21 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 192.21 g/mol, and a molecular formula of C11H12O3 . The IUPAC name is (E)-4-(4-hydroxy-3-methoxyphenyl)but-3-en-2-one .Scientific Research Applications
Antioxidant and Radioprotective Activity
Dehydrozingerone has been explored for its antioxidant potential and radioprotective activity . It exhibits the capacity to scavenge various free radicals, demonstrating significant in vivo radioprotective effects against whole-body gamma irradiation in Swiss albino mice. Pretreatment with this compound reduced radiation-induced mortality, increased mean survival times, and demonstrated protective effects on spleen index and endogenous antioxidant enzymes (Parihar et al., 2007).
Anticancer Potential
This compound has shown potential as an anticancer agent , particularly in inhibiting the growth of human colon cancer cells. It induces cell-cycle arrest at the G2/M phase and accumulates intracellular ROS in HT-29 human colon cancer cells, suggesting its potential chemotherapeutic applications (Yogosawa et al., 2012).
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of this compound. It exhibits antibacterial and antifungal activities, underscoring its potential as a natural preservative against food spoilage pathogens (Kubra et al., 2014).
Antidepressant Effects
Furthermore, this compound has been investigated for its antidepressant-like effects , with studies showing its ability to modulate neurotransmitter systems in the brain. It reduces immobility time in models of depression, indicating its potential utility in treating depressive disorders (Martínez et al., 2014).
Metabolic Benefits
In the context of obesity and metabolic disorders, this compound has demonstrated beneficial metabolic effects in high-fat diet-induced obese mice, including suppression of weight gain, lipid accumulation, and hyperglycemia. These effects are mediated through the activation of AMPK in skeletal muscle, suggesting its potential in managing obesity and related metabolic diseases (Kim et al., 2015).
Mechanism of Action
Dehydrozingerone (DZ), a phenolic compound, is a structural half analogue of curcumin . It is isolated from ginger rhizomes and has been reported to possess various effects like anti-inflammatory, anti-microbial, antioxidant, and wound-healing properties .
Target of Action
DZ exhibits its activity by primarily targeting the cellular membranes . It also interacts with P-glycoproteins , likely acting as their substrates . The compound’s interaction with these targets leads to a variety of cellular changes.
Mode of Action
DZ possesses membrane-damaging activity, causing cytoplasmic membrane depolarization and reduction in its microviscosity . This can explain the increase in toxicity of cytostatics . DZ also increases the ATPase activity of P-glycoproteins .
Biochemical Pathways
DZ affects several biochemical pathways. It increases the expression of BAX and E-cadherin , and decreases the expression of Bcl-2 in cancer cells . These changes in gene expression can lead to various downstream effects, including the regulation of cell death and cell adhesion.
Pharmacokinetics
DZ has been found to have superior pharmacokinetic properties compared to curcumin. It was detected in the serum at higher concentrations and remained up to 3 hours after intraperitoneal injections . This suggests that DZ has improved bioavailability, which can enhance its therapeutic effects.
Result of Action
The action of DZ leads to a variety of molecular and cellular effects. It has been found to decrease cell proliferation in certain cancer cells . DZ also exhibits antioxidant activity, scavenging free radicals . Furthermore, it has antimicrobial activity, exhibiting antibacterial and antifungal effects .
Action Environment
The action, efficacy, and stability of DZ can be influenced by various environmental factors. For instance, the presence of other compounds can affect its activity. It has been found that DZ exhibits a synergistic effect when combined with known cytostatics—doxorubicin, vinblastine, and paclitaxel .
Future Directions
properties
IUPAC Name |
(E)-4-(4-hydroxy-3-methoxyphenyl)but-3-en-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-8(12)3-4-9-5-6-10(13)11(7-9)14-2/h3-7,13H,1-2H3/b4-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFWKBSMFXWNGRE-ONEGZZNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1=CC(=C(C=C1)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/C1=CC(=C(C=C1)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellowish, needle like crystals, sweet warm and tenacious odour | |
Record name | Vanillylidene acetone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/709/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
slightly soluble in water, moderately soluble (in ethanol) | |
Record name | Vanillylidene acetone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/709/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS RN |
1080-12-2, 22214-42-2 | |
Record name | Methyl-3-methoxy-4-hydroxystyryl ketone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001080122 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vanillylidene acetone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022214422 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dehydrozingerone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45411 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Dehydrozingerone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44708 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dehydrozingerone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26613 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dehydrozingerone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5316 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dehydrozingerone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4019 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Buten-2-one, 4-(4-hydroxy-3-methoxyphenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-(4-hydroxy-3-methoxyphenyl)-3-buten-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.816 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VANILLYLIDENE ACETONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8CJX5I27B7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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